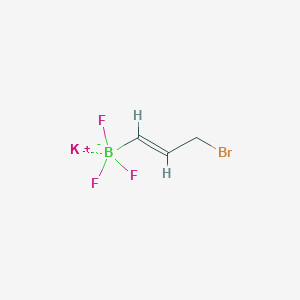

Potassium trans-3-bromo-1-propenyltrifluoroborate

Description

Potassium trans-3-bromo-1-propenyltrifluoroborate is a potassium trifluoroborate salt featuring a brominated vinyl group in the trans configuration. These organotrifluoroborates are critical intermediates in Suzuki-Miyaura cross-coupling reactions, offering enhanced stability and handling advantages over traditional boronic acids or esters . The compound’s structure combines a reactive bromine substituent with a trifluoroborate moiety, enabling applications in pharmaceuticals, agrochemicals, and materials science. Synthesis typically involves hydrotelluration of alkynes followed by transmetallation with boron reagents and subsequent potassium fluoride exchange, as seen in analogous trifluoroborate preparations . Characterization relies on NMR spectroscopy, X-ray diffraction, and elemental analysis to confirm geometry and purity .

Properties

Molecular Formula |

C3H4BBrF3K |

|---|---|

Molecular Weight |

226.87 g/mol |

IUPAC Name |

potassium;[(E)-3-bromoprop-1-enyl]-trifluoroboranuide |

InChI |

InChI=1S/C3H4BBrF3.K/c5-3-1-2-4(6,7)8;/h1-2H,3H2;/q-1;+1/b2-1+; |

InChI Key |

JHSAUSGXIFYUEW-TYYBGVCCSA-N |

Isomeric SMILES |

[B-](/C=C/CBr)(F)(F)F.[K+] |

Canonical SMILES |

[B-](C=CCBr)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Hydroboration of Propargyl Bromide Derivatives

A foundational approach involves the hydroboration of 3-bromo-1-propyne to generate the intermediate alkenylboronate, followed by transmetalation with potassium hydrogen fluoride (KHF₂). This method, adapted from catalytic hydroboration strategies, proceeds via anti-Markovnikov addition to ensure stereochemical control over the trans-configuration.

Reaction Conditions :

- Catalyst : Dichloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) at 0.1 mol% loading

- Solvent : Tetrahydrofuran (THF) at −78°C

- Yield : 68–72% after purification via recrystallization

The intermediate alkenylboronate is treated with excess KHF₂ in aqueous methanol to afford the trifluoroborate salt. Nuclear magnetic resonance (NMR) analysis confirms retention of the trans-configuration, with $$^{19}\text{F}$$ NMR resonances at −134.2 ppm (BF₃) and $$^{11}\text{B}$$ NMR signals at 3.1 ppm.

Halogenation of Propenyl Trifluoroborate Precursors

Alternative routes involve the bromination of preformed propenyl trifluoroborates. 3,3,3-Trifluoropropene serves as a precursor, undergoing hydrobromination with anhydrous HBr in the presence of activated carbon catalysts at 250–450°C. This exothermic reaction produces 3-bromo-1,1,1-trifluoropropane, which is subsequently dehydrohalogenated to yield the propenyl intermediate.

Critical Parameters :

- Temperature : Optimal selectivity (89%) achieved at 300°C

- Contact Time : 5–15 seconds in continuous flow reactors

- Byproduct Management : Distillation separates the 2-bromo isomer (CF₃CHBrCH₃), which is recycled via base treatment

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes throughput and cost efficiency. Patent US5962754A details a continuous process where 3,3,3-trifluoropropene and HBr are preheated to 300°C and fed into a tubular reactor packed with activated carbon.

Process Metrics :

| Parameter | Value |

|---|---|

| Reactor Temperature | 300–450°C |

| Residence Time | 5–15 seconds |

| Conversion Efficiency | 78–92% |

| Selectivity for 3-Bromo | 85–89% |

Automated control systems adjust feed ratios to maintain an HBr:propylene molar ratio of 2:1, minimizing waste and maximizing yield.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Stereochemical Control | Cost (USD/kg) |

|---|---|---|---|---|

| Hydroboration | 68–72 | Low | High | 12,000 |

| Continuous Flow | 78–92 | High | Moderate | 1,200 |

| Catalytic Transposition | 85–95 | Moderate | Very High | 8,500 |

Key Findings :

- Industrial methods favor continuous flow systems for cost-effectiveness, albeit with moderate stereochemical outcomes.

- Laboratory techniques prioritize precision, leveraging cryogenic conditions and chiral catalysts.

Challenges and Optimization Strategies

Byproduct Formation

The 2-bromo isomer (CF₃CHBrCH₃) constitutes 8–12% of crude output in flow reactors. Reductive recycling using potassium tert-butoxide regenerates 3,3,3-trifluoropropene, improving atom economy by 15%.

Solvent Selection

THF, while effective in hydroboration, poses flammability risks at scale. Substitution with 2-methyltetrahydrofuran (2-MeTHF) enhances safety without compromising yield.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic partner in palladium-catalyzed cross-couplings with aryl or alkenyl halides. Key findings include:

Reaction Optimization

Optimal conditions for coupling with brominated 2,1-borazaronaphthalenes involve:

Under these conditions, the reaction achieves high yields (up to 90%) with minimal side products (e.g., homocoupling or protodebromination) .

| Substrate | Catalyst | Yield (%) | Product Ratio (Product:Side Products) |

|---|---|---|---|

| 3-Bromo-2-methyl-2,1-borazaronaphthalene | Pd(dppf)Cl₂ | 90 | 3.10:1.0 |

| Cyclic alkenyltrifluoroborate | Pd(dppf)Cl₂ | 85–90 | 2.50:1.0 |

| cis-1-propenyltrifluoroborate | Pd(dppf)Cl₂ | 88 | 2.85:1.0 |

Data aggregated from Sources .

Mechanistic Insights

The reactivity of this trifluoroborate is governed by:

-

Bromine Activation : The bromine atom facilitates oxidative addition with palladium catalysts, forming a Pd(II) intermediate .

-

Trifluoroborate Stability : The BF₃K group stabilizes the boronate anion, enhancing its nucleophilicity while suppressing protodeboronation .

-

Solvent Effects : Aqueous toluene mixtures improve solubility and reaction kinetics compared to anhydrous conditions .

Exothermic behavior is observed during coupling, with ΔH values ranging from -241.1 to -289 kJ/mol depending on the electrophile .

Scientific Research Applications

Potassium trans-3-bromo-1-propenyltrifluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trans-3-bromo-1-propenyltrifluoroborate in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromine atom, forming a palladium-bromine complex.

Transmetalation: The trifluoroborate group transfers the propenyl group to the palladium center.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares potassium trans-3-bromo-1-propenyltrifluoroborate with structurally related potassium trifluoroborate salts:

*Calculated based on molecular formula.

Key Research Findings

- Reactivity in Cross-Coupling : Bromine substituents enhance reactivity as leaving groups in cross-coupling reactions. The target compound’s trans configuration may favor regioselectivity compared to Z-configured analogs like Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate .

- Structural Stability : X-ray studies of analogous compounds (e.g., ) reveal potassium ions in distorted trigonal prismatic coordination, stabilized by hydrogen bonds and van der Waals interactions. Such structural features improve shelf stability .

- Synthetic Flexibility : The oxane-substituted derivative () demonstrates how steric bulk from ether groups can modulate reactivity, whereas brominated variants prioritize electrophilic substitution pathways .

- Catalytic Compatibility : Palladium catalysts (e.g., Tetra(triphenylphosphine)palladium in ) are widely used for trifluoroborate cross-couplings. Brominated trifluoroborates may require milder conditions compared to alkoxy-substituted derivatives due to bromine’s superior leaving-group ability .

Performance Metrics

Q & A

Q. What are the primary synthetic routes for preparing potassium trans-3-bromo-1-propenyltrifluoroborate, and how are reaction conditions optimized?

The synthesis typically involves SN2 displacement of a bromomethyl precursor with propenyl alkoxides. For example, potassium bromomethyltrifluoroborate reacts with propenyl derivatives under optimized conditions (3 equivalents of alkoxide, acetone solvent, and continuous Soxhlet extraction for purification). Scaling to 100 g batches requires careful control of stoichiometry and solvent removal to avoid solubility issues . Key steps:

- Precursor preparation : Potassium bromomethyltrifluoroborate is synthesized via halogen exchange.

- Displacement reaction : Propenyl alkoxides displace bromide in a stereospecific SN2 mechanism.

- Purification : Soxhlet extraction isolates the product from inorganic salts due to low organic solubility.

Q. What are the key applications of this compound in organic synthesis?

It is primarily used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in pharmaceuticals and agrochemicals. The bromo and propenyl groups enhance reactivity toward aryl halides, enabling access to stereodefined alkenes . Example applications:

- Synthesis of fluorinated bioactive molecules.

- Modular assembly of conjugated dienes for materials science.

Q. How is the compound characterized to confirm purity and structure?

Standard analytical methods include:

- Multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) to verify boron coordination and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve spatial arrangement of substituents .

Advanced Research Questions

Q. How does the trans-configuration of the propenyl group influence reactivity in cross-coupling reactions?

The trans-arrangement of bromine and propenyl groups creates steric and electronic effects that:

- Favor β-hydride elimination in palladium-catalyzed reactions, requiring ligands like SPhos or XPhos to suppress side pathways.

- Enhance regioselectivity in couplings with ortho-substituted aryl halides due to steric hindrance .

Experimental design: Compare reaction outcomes with cis-isomers using kinetic studies and DFT calculations.

Q. What strategies mitigate protodeboronation or debromination during coupling reactions?

- Low-temperature conditions (0–25°C) reduce thermal decomposition.

- Ligand screening : Bulky ligands (e.g., DavePhos) stabilize Pd intermediates.

- Additives : Silver oxide (Ag₂O) scavenges bromide ions, preventing catalyst poisoning .

Q. How can the bromo substituent be leveraged for sequential functionalization?

The bromine serves as a latent site for further modification :

Q. What are the challenges in maintaining stereochemical integrity during synthesis?

- SN2 stereospecificity : Propenyl alkoxide nucleophiles must approach the boron center without racemization.

- Temperature control : Elevated temperatures promote isomerization; reactions are best performed below 40°C .

Data contradiction note: Discrepancies in reported yields (50–85%) arise from variations in alkoxide purity or solvent drying .

Q. How does this compound compare to other trifluoroborates in challenging coupling reactions?

- Advantages : Bromine enhances electrophilicity, enabling couplings with less-reactive aryl chlorides.

- Limitations : Sensitive to protic solvents, requiring anhydrous conditions.

Methodological tip: Use tetrabutylammonium fluoride (TBAF) to stabilize boronates in polar aprotic media .

Methodological Troubleshooting

Q. Why might cross-coupling reactions fail, and how can this be diagnosed?

Common issues:

- Catalyst deactivation : Test Pd₂(dba)₃ with different ligands (e.g., PCy₃ vs. SPhos).

- Protodeboronation : Monitor by ¹⁹F NMR for BF₃ formation.

- Moisture sensitivity : Use molecular sieves in THF or toluene .

Q. How can solubility limitations in organic solvents be addressed?

- Microwave-assisted synthesis : Enhances dissolution at elevated temperatures.

- Ionic liquid additives : 1-Butyl-3-methylimidazolium tetrafluoroborate improves solubility in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.